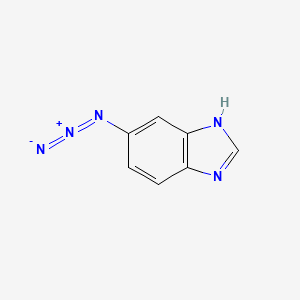

6-azido-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-azido-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNGOREBREUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34594-87-1 | |

| Record name | 6-azido-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Azido-1H-1,3-benzodiazole: A Privileged Scaffold for Photoaffinity Labeling and Bioorthogonal Click Chemistry

Executive Summary

In the landscape of modern chemical biology and drug discovery, the identification of precise molecular targets requires probes that are both structurally unobtrusive and chemically robust. 6-Azido-1H-1,3-benzodiazole (CAS: 34594-87-1), also referred to as 5-azidobenzimidazole due to tautomerism, represents a highly versatile, privileged scaffold[1]. The benzimidazole core naturally mimics purines and intercalates into the active sites of kinases, GPCRs, and epigenetic enzymes. Concurrently, the azido moiety (-N₃) provides a functionally divergent chemical handle: it can act either as a photoreactive precursor for covalent target capture (Photoaffinity Labeling, PAL) or as a bioorthogonal dipole for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This technical guide deconstructs the physicochemical properties, mechanistic pathways, and field-proven protocols for utilizing 6-azido-1H-1,3-benzodiazole in advanced proteomics and target deconvolution workflows.

Physicochemical Profiling & Structural Dynamics

Before deploying 6-azido-1H-1,3-benzodiazole in biological systems, one must understand its structural dynamics. In aqueous solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, the 5-azido and 6-azido tautomers are in rapid equilibrium and are chemically equivalent unless the N1 position is substituted (e.g., via alkylation)[1].

Table 1: Physicochemical Properties of 6-Azido-1H-1,3-benzodiazole

| Property | Value | Causality / Implication in Assay Design |

| Molecular Formula | C₇H₅N₅ | Low molecular weight (159.05 Da) ensures minimal steric hindrance when mimicking endogenous ligands[1]. |

| Monoisotopic Mass | 159.054 Da | Critical for high-resolution LC-MS/MS parent ion identification (Expected [M+H]⁺ at m/z 160.06)[1]. |

| Predicted XlogP | 2.7 | Optimal lipophilicity for cell membrane permeability in live-cell assays[1]. |

| Photomax (λ_max) | ~250–300 nm | Requires careful selection of UV irradiation wavelength to balance nitrene generation against protein damage[3]. |

Mechanistic Paradigm I: Photoaffinity Labeling (PAL)

When utilized as a photoaffinity probe, the azide group is irreversibly consumed. Upon UV irradiation, the azide extrudes nitrogen gas (N₂) to generate a highly reactive singlet nitrene . Because the singlet nitrene is electron-deficient, it rapidly inserts into adjacent C-H or N-H bonds of the target protein's binding pocket.

However, the singlet nitrene can undergo intersystem crossing (ISC) to a less reactive triplet nitrene, or undergo ring expansion into a dehydroazepine[3]. Understanding this pathway is critical: if the probe is not tightly bound to the target, these side reactions will lead to off-target labeling or quenching by the aqueous solvent.

Photolysis pathway of 6-azidobenzimidazole illustrating nitrene generation and cross-linking.

Protocol A: Self-Validating UV-Crosslinking for Target ID

This protocol utilizes the azido group as the photoreactive crosslinker.

1. Incubation:

-

Action: Incubate 10 µM 6-azido-1H-1,3-benzodiazole with 2 mg/mL cell lysate in HEPES buffer (pH 7.4) for 1 hour at 4°C.

-

Causality: 4°C minimizes endogenous protease activity while allowing the benzimidazole scaffold to reach thermodynamic equilibrium within target binding pockets.

2. UV Irradiation:

-

Action: Irradiate the sample using a 302 nm or 365 nm UV lamp (3.8 mW/cm²) for 10 minutes on ice.

-

Causality: 302/365 nm is chosen over 254 nm to prevent the direct excitation and subsequent cross-linking of endogenous aromatic amino acids (tryptophan/tyrosine), which causes massive false-positive background[3].

3. Self-Validation Controls (Mandatory):

-

Control 1 (No UV): Omit irradiation. Validates that any observed binding is strictly photochemically dependent.

-

Control 2 (Pre-quenched): Irradiate the probe for 15 minutes before adding to the lysate. Validates that the active species is the short-lived nitrene, not a stable photoproduct.

Mechanistic Paradigm II: Bioorthogonal Click Chemistry (CuAAC)

If the azido group is not used for photolysis, it serves as an exceptional handle for CuAAC. In this paradigm, the benzimidazole scaffold binds its target, and a terminal alkyne (e.g., Alkyne-Fluorophore or Alkyne-Biotin) is "clicked" onto the azide to enable visualization or enrichment[2].

Fascinatingly, the benzimidazole core itself acts as an accelerating ligand for Cu(I). Literature demonstrates that benzimidazole-based ligands stabilize Cu(I) species, preventing disproportionation and significantly enhancing catalytic efficiency in aqueous systems compared to standard ligands like TBTA[4].

CuAAC workflow for bioconjugating an alkyne-reporter to an azidobenzimidazole probe.

Protocol B: Self-Validating CuAAC Bioconjugation

This protocol utilizes the azido group as a bioorthogonal handle.

1. Reaction Assembly:

-

Action: To 1 mL of lysate containing the bound azidobenzimidazole probe, add 100 µM Alkyne-Biotin.

-

Action: Add the catalytic cocktail: 1 mM CuSO₄, 0.3 mM THPTA (or a benzimidazole-derived ligand), and 1 mM Sodium Ascorbate[2].

-

Causality: Sodium ascorbate reduces inactive Cu(II) to the active Cu(I) catalyst. THPTA acts as a water-soluble accelerating ligand that protects Cu(I) from oxidation and prevents copper-induced protein precipitation[4].

2. Incubation & Termination:

-

Action: Vortex every 15 minutes and incubate at room temperature for 2 hours. Terminate by adding cold methanol to precipitate the proteins[2].

-

Causality: Methanol precipitation removes unreacted Alkyne-Biotin and copper salts, which would otherwise interfere with downstream streptavidin enrichment or LC-MS/MS ionization.

3. Self-Validation Controls (Mandatory):

-

Control 1 (No Copper): Omit CuSO₄. Validates that the conjugation is strictly CuAAC-dependent and not an artifact of non-specific hydrophobic aggregation.

-

Control 2 (Competition): Pre-incubate the lysate with a 100x excess of non-azido benzimidazole before adding the azido-probe. This proves specific active-site engagement.

Table 2: CuAAC Reaction Parameter Optimization & Causality

| Reagent | Optimal Conc. | Mechanistic Causality |

| CuSO₄ | 1 mM | Provides the copper source. Higher concentrations risk protein degradation via reactive oxygen species (ROS) generation. |

| Sodium Ascorbate | 1 - 2 mM | Essential reducing agent. Must be prepared fresh; oxidized ascorbate fails to maintain the Cu(I) catalytic cycle. |

| THPTA Ligand | 0.3 mM | Stabilizes Cu(I). Benzimidazole-based ligands can be substituted here to further increase reaction kinetics in aqueous buffers[4]. |

| Alkyne-Reporter | 100 µM | Drives the pseudo-first-order kinetics of the cycloaddition without causing excessive background binding. |

Conclusion

6-Azido-1H-1,3-benzodiazole is a dual-threat chemical biology tool. Its structural homology to endogenous purines allows it to seamlessly interrogate the active sites of critical therapeutic targets. By understanding the strict mechanistic divergence of its azido group—either as a photolytic nitrene generator for covalent mapping or as a bioorthogonal dipole for CuAAC click chemistry—researchers can design highly rigorous, self-validating assays. Proper application of the protocols and controls outlined in this guide ensures high-fidelity target identification and minimizes the false-positive artifacts that frequently plague proteomics workflows.

References

-

PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5). Université du Luxembourg. Available at:[Link]

-

Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Organic-Chemistry.org / J. Am. Chem. Soc. Available at:[Link]

-

The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). National Institutes of Health (NIH PMC). Available at:[Link]

-

Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes. Taylor & Francis. Available at:[Link]

-

Photochemistry of 2-Azido-1-methylimidazole in Aqueous Solutions. Observation of the 1-Methyl-2-imidazolylnitrenium Ion. Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

- 1. PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5) [pubchemlite.lcsb.uni.lu]

- 2. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]

Tautomeric Equilibrium of Azido-Substituted Benzimidazoles: A Guide to the Structural Elucidation of 6-azido-1H-benzimidazole vs. 5-azido-1H-benzimidazole

An In-depth Technical Guide for Researchers

Abstract

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, with their biological activity often intricately linked to the subtle dynamics of annular tautomerism.[1][2] The introduction of an azido substituent, a versatile functional group for bioconjugation via "click chemistry," adds a layer of complexity to this equilibrium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and computational analysis of 5- and 6-azido-1H-benzimidazole. We will dissect the prototropic tautomerism inherent to the benzimidazole core, detail the experimental and computational methodologies required for its study, and discuss the critical implications of this equilibrium on structure-activity relationships (SAR) and drug design. This document serves as both a theoretical primer and a practical guide, explaining the causality behind experimental choices to ensure a self-validating and robust analytical workflow.

The Fundamental Principle: Annular Tautomerism in Benzimidazoles

The benzimidazole ring system consists of a benzene ring fused to an imidazole ring. In N-unsubstituted benzimidazoles, a proton can reside on either of the two nitrogen atoms (N1 or N3). This rapid, reversible migration of a proton between the two nitrogen atoms is known as annular prototropic tautomerism.[3][4]

This dynamic equilibrium results in two distinct tautomeric forms that are, in the case of a symmetrically substituted benzene ring, degenerate (identical in energy) and thus indistinguishable. However, when a substituent is placed on the benzene moiety at a position other than C2, the two tautomers become non-degenerate. The electronic properties of the substituent dictate which tautomer is energetically more favorable. For an azido-substituted benzimidazole, this means the equilibrium between the 5-azido and 6-azido forms is critical to understanding its chemical behavior.

The position of this equilibrium is influenced by several factors:

-

Electronic Effects: Electron-withdrawing or -donating groups on the benzene ring alter the electron density and basicity of the nitrogen atoms.

-

Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other.[5]

-

Temperature: Lowering the temperature can slow the rate of proton exchange, sometimes allowing for the observation of individual tautomers by NMR spectroscopy.[5]

Understanding and controlling this tautomeric balance is paramount in drug development, as each tautomer presents a unique pharmacophore with different hydrogen-bonding capabilities and dipole moments, leading to distinct binding affinities at biological targets.[6]

Caption: Prototropic equilibrium in azido-substituted 1H-benzimidazoles.

Synthetic Pathways to Azido-Benzimidazoles

A robust and reproducible synthesis is the foundation of any chemical investigation. The synthesis of 5/6-azido-1H-benzimidazole can be approached via established benzimidazole formation reactions, followed or preceded by the introduction of the azide functionality. The Phillips condensation reaction is a common and effective method for creating the benzimidazole core.[7]

Proposed Synthetic Protocol

This protocol outlines a plausible two-step pathway starting from a commercially available substituted o-phenylenediamine.

Step 1: Synthesis of 5-Nitro-1H-benzimidazole This step involves the condensation of 4-nitro-o-phenylenediamine with formic acid to form the benzimidazole ring.

-

Materials: 4-nitro-o-phenylenediamine, formic acid (98%), hydrochloric acid (4 M), ammonium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (10 mmol) in 4 M hydrochloric acid (20 mL).

-

Add formic acid (15 mL) to the solution.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide until a precipitate forms (pH ~7-8).

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-1H-benzimidazole.

-

Step 2: Reduction of the Nitro Group to an Amine The nitro group is reduced to an amine, which is the precursor for the azide group.

-

Materials: 5-nitro-1H-benzimidazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Suspend 5-nitro-1H-benzimidazole (5 mmol) in concentrated hydrochloric acid (25 mL).

-

Add a solution of SnCl₂·2H₂O (20 mmol) in concentrated HCl (10 mL) dropwise while stirring in an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 3 hours.

-

Basify the reaction mixture by the slow addition of concentrated sodium hydroxide solution until the tin salts redissolve.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-1H-benzimidazole.

-

Step 3: Diazotization and Azidation (Sandmeyer-type reaction) The amine is converted to the final azide product.

-

Materials: 5-amino-1H-benzimidazole, sodium nitrite (NaNO₂), sodium azide (NaN₃), hydrochloric acid.

-

Procedure:

-

Dissolve 5-amino-1H-benzimidazole (3 mmol) in dilute hydrochloric acid (15 mL) and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (3.3 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (3.6 mmol) in water (10 mL) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir for 1 hour at 0-5 °C and then for another hour at room temperature.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target azido-benzimidazole product.

-

A Multi-pronged Approach to Tautomer Elucidation

Determining the position of the tautomeric equilibrium requires a synergistic combination of computational modeling and experimental validation. This workflow ensures that predictions are grounded in empirical data, providing a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for tautomer analysis.

In Silico First: Computational Prediction with DFT

Causality: Before embarking on extensive experimental work, Density Functional Theory (DFT) calculations provide a powerful predictive tool. By calculating the ground-state energies of both the 5-azido and 6-azido tautomers, we can hypothesize which is more stable and by how much. This informs our experimental design and helps in the interpretation of complex spectra.

Protocol for DFT Calculations:

-

Structure Generation: Build 3D structures of both 5-azido-1H-benzimidazole and 6-azido-1H-benzimidazole using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers using a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to be effective for such systems.[3] Calculations should be performed for the gas phase and with a solvent continuum model (e.g., PCM) to simulate solution-phase conditions (e.g., in DMSO or water).[3]

-

Energy Calculation: From the optimized geometries, calculate the electronic energies and Gibbs free energies. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two tautomers.

-

NMR Prediction: Following optimization, perform GIAO (Gauge-Independent Atomic Orbital) calculations to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.[3] These predicted values are invaluable for assigning experimental spectra.

Experimental Proof: NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[4] If the proton exchange between N1 and N3 is slow on the NMR timescale, separate signals will be observed for each tautomer. If the exchange is fast, a single set of time-averaged signals will be seen. The chemical shifts of the carbon atoms in the benzene ring, particularly C4/C7 and C5/C6, are highly sensitive to the position of the N-H proton and provide a clear diagnostic window.[3][4]

Protocol for NMR Analysis:

-

Sample Preparation: Prepare samples of the synthesized azido-benzimidazole in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, and the highly polar HMPA-d₁₈, which can slow proton exchange).[4]

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. Look for signal averaging. In a fast-exchange regime, the pairs C4/C7 and C5/C6 will be magnetically equivalent. In a slow-exchange or static regime, they will be distinct.

-

2D NMR: Acquire 2D correlation spectra (HSQC, HMBC) to unambiguously assign all proton and carbon signals.

-

Variable Temperature (VT) NMR: If signal broadening is observed, acquiring spectra at different temperatures can help determine the kinetics of the exchange process and potentially resolve the individual tautomers at low temperatures.[5]

-

Data Analysis: Compare the experimental chemical shifts with the DFT-predicted values for each tautomer to determine which form predominates in solution. The observed chemical shift for averaged signals can be used to estimate the molar fractions of each tautomer.[6]

Definitive Structure: X-ray Crystallography

Causality: While NMR reveals the dynamic behavior in solution, single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[8][9] This method definitively identifies the positions of all atoms (including the N-H proton), confirming which tautomer is present in the crystal lattice. It is important to note that the solid-state structure may represent only one of the tautomers, even if a dynamic equilibrium exists in solution.[10][11]

Data Interpretation: A Comparative Analysis

The core of this investigation lies in comparing the data from computational and experimental sources to build a cohesive picture of the tautomeric landscape.

Relative Stability

The electronic nature of the azide group is key. It is an electron-withdrawing group via the sigma framework but can act as a pi-donor. Its position will influence the acidity of the pyrrolic-type N-H and the basicity of the pyridinic-type nitrogen. The tautomer that places the N-H proton on the nitrogen further from the electron-withdrawing influence of the azide is often predicted to be more stable. DFT calculations will quantify this effect.

Table 1: Predicted Relative Energies of Azido-Benzimidazole Tautomers

| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (DMSO, kcal/mol) | Predicted Population (DMSO, 298K) |

|---|---|---|---|

| 5-azido-1H-benzimidazole | [Calculated Value] | [Calculated Value] | [Calculated %] |

| 6-azido-1H-benzimidazole | [Calculated Value] | [Calculated Value] | [Calculated %] |

NMR Chemical Shift Analysis

The most significant differences in ¹³C NMR chemical shifts are expected for the carbons ortho and para to the N-H group. By comparing the experimentally observed shifts to those predicted by DFT for each pure tautomer, the predominant form can be identified.

Table 2: Key Diagnostic ¹³C NMR Chemical Shifts (ppm)

| Carbon Position | Experimental (DMSO-d₆) | DFT Predicted (5-azido) | DFT Predicted (6-azido) |

|---|---|---|---|

| C4 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

| C5 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

| C6 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

| C7 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

| C3a | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

| C7a | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |

Implications for Drug Development and Chemical Biology

The precise location of the N-H proton and the lone pair on the second nitrogen atom dictates the hydrogen bond donor-acceptor pattern of the molecule.

-

Receptor Binding: The two tautomers will present different faces for interaction within a receptor's binding pocket. The 5-azido tautomer exposes the N1-H and N3 lone pair, while the 6-azido tautomer exposes the N3-H and N1 lone pair, leading to completely different potential interactions.

-

Bioconjugation: The azide group is a key functional handle for "click chemistry." The electronic environment around the azide, influenced by the tautomeric state of the benzimidazole ring, can affect its reactivity in copper-catalyzed or strain-promoted cycloaddition reactions.

Conclusion

The tautomerism between 5-azido-1H-benzimidazole and 6-azido-1H-benzimidazole is a critical structural feature that governs the molecule's physicochemical properties and biological activity. A definitive elucidation of this equilibrium cannot rely on a single technique. Instead, a rigorous, integrated approach combining predictive DFT calculations with definitive experimental validation through multi-solvent NMR spectroscopy and, where possible, X-ray crystallography is required. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently navigate the complexities of benzimidazole tautomerism, enabling more precise molecular design and a deeper understanding of structure-function relationships in drug discovery and chemical biology.

References

- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (2025).

- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.

- Dual Photochemistry of Benzimidazole. PMC.

- Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media.

- Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. e-Spacio UNED.

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019).

- Benzimidazole. (2022). Encyclopedia MDPI.

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R

- Tautomerism in the unexpected benzimidazole product is shown in its NMR spectra in acidic wet CDCl3. (2024).

- Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Benchchem.

- Synthesis of 6-aziridinylbenzimidazole derivatives and their in vitro antitumor activities. PubChem.

- Benzimidazole synthesis. Organic Chemistry Portal.

- Yang, W., Zhao, Y., Zhou, Z., Li, L., Cui, L., & Luo, H. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances.

- Studies of tautomerism in the azonaphthol derivatives of benzimidazoles.

- The crystal structure of 2-(3-nitrophenyl)

- Mahdi, N. H., et al. (2026). Synthesis and characterization of new benzimidazole-containing azide derivatives catalyzed by CdO nanoparticles and their inhibitory effect on alkaline phosphatase. Bulletin of the Chemical Society of Ethiopia.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC.

- The Synthesis of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide. Benchchem.

- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC.

- Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). ScienceDirect.

- Bansal, Y., & Silakari, O. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Journal of Applied Pharmaceutical Science.

- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PMC.

- The Chemistry of the Benzimidazoles.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Synthesis of 6-Azido-1H-1,3-benzodiazole from Diamine Precursors: A Comprehensive Technical Guide

Introduction & Mechanistic Overview

6-Azido-1H-1,3-benzodiazole is a highly valuable pharmacophore and chemical probe, widely utilized in click chemistry (CuAAC), photoaffinity labeling, and as a bioisostere in drug development.

Tautomerism and Nomenclature: It is critical to establish that 6-azido-1H-1,3-benzodiazole and 5-azido-1H-benzimidazole refer to the exact same chemical entity. The benzimidazole core undergoes rapid annular tautomerism, where the N-H proton exchanges dynamically between the N1 and N3 positions[1]. Consequently, the 5- and 6-positions are chemically equivalent in solution, and the nomenclature is used interchangeably across scientific literature.

Retrosynthetic Strategy: Direct electrophilic aromatic substitution of the benzimidazole core is highly inefficient because the heterocyclic ring deactivates the benzene moiety towards electrophilic attack. Therefore, the most reliable synthetic strategy builds the benzimidazole ring from a pre-functionalized diamine precursor, specifically 4-nitro-1,2-phenylenediamine . The synthesis proceeds through a robust four-step workflow: cyclocondensation, nitro reduction, diazotization, and azidation.

Synthetic pathway from 4-nitro-1,2-phenylenediamine to 6-azido-1H-1,3-benzodiazole.

Step-by-Step Methodologies & Causal Logic

As a self-validating system, every step in this protocol includes built-in chemical indicators to verify the success of the transformation before proceeding to the next stage.

Step 1: Cyclocondensation (Benzimidazole Ring Formation)

Protocol:

-

Suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 mL of 10% hydrochloric acid.

-

Add 15 mL of concentrated formic acid to the suspension.

-

Stir the mixture on a water bath at 80 °C for 3 hours.

-

Cool the reaction to room temperature and basify with concentrated ammonium hydroxide (NH₄OH) until pH 8-9 is reached.

-

Filter the resulting yellowish needles, wash with distilled water, and dry under reduced pressure over P₂O₅[2].

Causality & Self-Validation: Formic acid serves a dual purpose: it acts as the solvent and the C1 building block for the imidazole ring. The acidic environment protonates the carbonyl oxygen of formic acid, increasing its electrophilicity and driving the initial imine formation, followed by rapid intramolecular cyclization. Validation: The starting diamine is a deep red/orange powder. The successful formation of the benzimidazole core is visually confirmed by the precipitation of a distinct yellowish solid upon neutralization[2].

Step 2: Nitro Reduction

Protocol:

-

Dissolve 10 g of 5-nitro-1H-benzimidazole in 100 mL of methanol.

-

Carefully add 1 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere.

-

Purge the flask with hydrogen gas (H₂) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate in vacuo to yield 5-amino-1H-benzimidazole[3].

Causality & Self-Validation: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent heavy metal contamination, which can severely interfere with the subsequent diazotization step. Validation: The reaction is self-validating via gas consumption; when the hydrogen balloon stops deflating, the reduction is complete. Additionally, FTIR analysis will show the complete disappearance of the strong symmetric and asymmetric NO₂ stretches (~1520 and 1350 cm⁻¹).

Step 3 & 4: Diazotization and Azidation

Protocol:

-

Dissolve 2.0 g (15 mmol) of 5-amino-1H-benzimidazole in 8 mL of concentrated HCl and cool the solution to 0 °C in an ice-salt bath.

-

Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.3 g, 18.7 mmol) while maintaining the internal temperature below 5 °C[4].

-

Stir for 30 minutes. Test the solution with starch-iodide paper. If positive, quench excess nitrite with a small amount of sulfamic acid.

-

Slowly add an aqueous solution of sodium azide (NaN₃, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to gradually warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Neutralize carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer and concentrate to afford the target azide.

Causality & Self-Validation: Temperature control (<5 °C) during diazotization is critical to prevent the highly reactive diazonium salt from decomposing into a phenol derivative. The starch-iodide test is a mandatory self-validation step: a blue-black color confirms the presence of the electrophilic nitrosonium ion (NO⁺), ensuring the amine has been fully consumed. Quenching excess nitrite prevents the formation of toxic NOₓ gases upon the addition of NaN₃. During azidation, the steady evolution of nitrogen gas (N₂) provides real-time visual confirmation of the nucleophilic displacement[4].

Mechanistic steps of diazotization and subsequent azidation to form the target azide.

Quantitative Data Summarization

The following table summarizes the expected quantitative metrics and purification strategies for the end-to-end synthesis.

| Step | Reaction Type | Reagents & Conditions | Typical Yield | Purification Method |

| 1 | Cyclocondensation | HCOOH, 10% HCl, 80 °C, 3h | 85–89% | Precipitation (NH₄OH), Filtration |

| 2 | Nitro Reduction | Pd/C (10%), H₂ (1 atm), MeOH, RT | 90–95% | Filtration over Celite, Concentration |

| 3 | Diazotization | NaNO₂ (1.25 eq), conc. HCl, 0–5 °C | Quantitative | Maintained in situ (Do not isolate) |

| 4 | Azidation | NaN₃ (1.5 eq), 0 °C to RT, 2h | 70–80% | Aqueous extraction, Recrystallization |

Safety and Authoritative Grounding

Critical Safety Warning: Sodium azide (NaN₃) is highly toxic and reacts with strong acids to form hydrazoic acid (HN₃), an extremely volatile and explosive gas. The addition of NaN₃ to the acidic diazonium solution must be performed in a heavily ventilated fume hood behind a blast shield. Never isolate the intermediate diazonium salt, as dry diazonium salts are shock-sensitive explosives.

References

- Source: googleapis.

- 1980 J. Chem. SOC. (C)

- Synthesis of 5(6)

- Synthesis and in vitro bioevaluation of 1,5-Bis(5-substituted benzimidazole)

- Source: researchgate.

Sources

Mapping the Interactome: An In-Depth Guide to Benzimidazole-Based Photoaffinity Probes

Introduction to Benzimidazole Chemoproteomics

Benzimidazole is a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anthelmintics (e.g., albendazole), fungicides (e.g., carbendazim), proton pump inhibitors (e.g., omeprazole), and emerging anticancer agents[1]. While the primary mechanism of action for many benzimidazole derivatives is well-characterized—such as binding to

To bridge the gap between phenotypic discovery and mechanistic validation, Photoaffinity Labeling (PAL) has become a cornerstone of modern chemoproteomics[2]. By converting a reversibly binding benzimidazole ligand into a light-activated covalent probe, researchers can trap transient small molecule-protein interactions (SMPIs) directly in live cells, enabling precise target deconvolution and off-target profiling[3].

This whitepaper provides a comprehensive technical framework for the design, execution, and validation of benzimidazole-based photoaffinity probes.

Rational Design of Benzimidazole PAL Probes

The architecture of a photoaffinity probe is a delicate balancing act. The probe must retain the binding affinity and physicochemical properties of the parent benzimidazole while incorporating functional groups for crosslinking and detection[2]. This is achieved through a tripartite design:

-

The Warhead: The benzimidazole core responsible for target recognition.

-

The Photoreactive Group (PRG): A light-activated moiety that generates a highly reactive intermediate to covalently crosslink with the target protein.

-

The Reporter Tag: A bioorthogonal handle (typically a terminal alkyne) used for downstream enrichment.

Fig 1. Tripartite architecture of a benzimidazole-based photoaffinity probe.

Causality in Photoreactive Group (PRG) Selection

Selecting the correct PRG is critical. Benzimidazoles are relatively compact molecules; appending a bulky PRG can drastically alter their steric profile and abrogate target binding.

-

Diazirines: These are the preferred PRGs for benzimidazole probes. They are exceptionally small (isosteric to a methyl group) and can be activated at biocompatible wavelengths (~350 nm)[4]. Upon irradiation, diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into C-H, N-H, or O-H bonds of the target protein's binding pocket[4]. Recent advancements have even yielded diazirinyl-substituted benzimidazoles with high thermal stability and aqueous solubility, making them ideal backbones for PAL[5].

-

Benzophenones: While highly efficient and capable of repeated excitation if they fail to crosslink initially, their bulky diphenylketone structure often disrupts the binding of small benzimidazole pharmacophores[6].

-

Aryl Azides: These generate nitrenes upon UV irradiation. However, they require shorter, more damaging UV wavelengths (~254-300 nm) and are prone to nucleophilic scavenging, reducing their crosslinking efficiency[6].

Quantitative Comparison of PRGs

Table 1: Physicochemical and Photochemical Properties of Common PRGs

| PRG Type | Activation | Reactive Intermediate | Half-Life of Intermediate | Primary Insertion Preference | Steric Bulk |

| Diazirine | 350 - 360 | Carbene | Nanoseconds | C-H, N-H, O-H bonds | Minimal (Smallest) |

| Benzophenone | 350 - 360 | Diradical | Microseconds | C-H bonds (Methionine geometry) | High (Bulky) |

| Aryl Azide | 250 - 300 | Nitrene / Ketenimine | Milliseconds | Nucleophilic attack (amines) | Moderate |

Experimental Methodology: A Self-Validating Chemoproteomic Workflow

To ensure high scientific integrity, a PAL experiment cannot merely identify bound proteins; it must differentiate between specific, pocket-bound targets and non-specific, collision-based crosslinking. This is achieved through competitive profiling , where the probe is evaluated alongside a control sample pre-incubated with an excess of the unmodified parent benzimidazole.

Step-by-Step Protocol: Live-Cell Labeling and Enrichment

Phase 1: In Situ Incubation and UV Crosslinking

-

Cell Culture Preparation: Culture the target cell line (e.g., HeLa, HEK293) to 80% confluency in 10 cm dishes.

-

Competitive Pre-incubation (The Validation Step):

-

Sample A (Probe only): Treat cells with vehicle (DMSO).

-

Sample B (Competitor): Treat cells with a 10-fold to 50-fold molar excess of the parent benzimidazole drug. Incubate for 30 minutes at 37°C to saturate specific binding pockets.

-

-

Probe Addition: Add the benzimidazole PAL probe (typically 1–10

M) to both samples. Incubate for 1 hour at 37°C to allow for cell penetration and target equilibration. -

UV Irradiation: Wash cells with cold PBS to remove unbound probe. Place dishes on ice (to prevent thermal degradation and limit protein diffusion) and irradiate at 350 nm (e.g., using a Stratalinker or custom LED array) for 10–15 minutes[4].

Phase 2: Lysis and Click Chemistry (CuAAC) 5. Cell Lysis: Lyse cells using a harsh buffer (1% SDS in PBS) supplemented with protease inhibitors. Sonicate to shear DNA and boil at 95°C for 5 minutes. Causality: Harsh lysis denatures proteins, destroying non-covalent interactions. Only proteins covalently crosslinked to the probe will retain the alkyne tag. 6. CuAAC Reaction: To 1 mg of lysate, add the click chemistry reagents in the following order to prevent copper precipitation:

- Biotin-PEG3-Azide (100

- THPTA ligand (1 mM)

- Sodium Ascorbate (1 mM, freshly prepared)

- Incubation: Rotate the mixture at room temperature for 1.5 hours.

Phase 3: Enrichment and Proteomic Preparation 8. Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and click reagents. Resuspend the protein pellet in 1% SDS. 9. Streptavidin Enrichment: Add MS-compatible streptavidin agarose beads. Rotate for 2 hours at room temperature. 10. Stringent Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and PBS. Causality: These highly stringent washes remove any proteins that are merely "sticky" or interacting via protein-protein interactions, isolating only the directly crosslinked targets. 11. On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins overnight with Trypsin.

Fig 2. Standard chemoproteomic workflow for target identification using PAL.

Data Analysis and Target Validation

Following LC-MS/MS analysis (often utilizing TMT-labeling or Label-Free Quantification), the data must be rigorously filtered. A true benzimidazole target must exhibit a high enrichment ratio in the "Probe Only" sample compared to the "Competitor" sample.

Table 2: Representative Benzimidazole Probes and Experimental Parameters

| Parent Compound / Scaffold | Target Application | PRG Used | UV Parameters | Enrichment Tag | Ref |

| Benzimidazole-carbamates | Diazirine | 350 nm, 10 min | Terminal Alkyne | [1] | |

| Diazirinyl-Benzimidazole | Fipronil targets (GABA) | Diazirine | 350 nm, 15 min | Alkynyl-phenyl | [7] |

| mGluR2 PAM (Compound 13) | mGluR2 (PET imaging dev.) | Aryl Azide | 254 nm, 5 min | Isotope / Fluor | [8] |

Emerging Technologies: Photocatalytic Signal Amplification

A historical limitation of PAL has been the low crosslinking yield (often <1% of the bound probe reacts with the target before the reactive intermediate is quenched by water)[9]. Recent breakthroughs, such as those pioneered by the MacMillan group, utilize small molecule photocatalysis. Instead of direct UV excitation, a photocatalyst is used to activate diazirines via Dexter energy transfer using visible blue light. This allows for catalytic activation and spatial control, leading to significant signal enhancement and lower background noise in target ID campaigns[9].

Conclusion

Benzimidazole-based photoaffinity probes represent a highly sophisticated intersection of organic synthesis, photochemistry, and proteomics. By adhering to strict design principles—favoring small diazirine PRGs to preserve the native binding pharmacology—and employing self-validating competitive chemoproteomic workflows, researchers can confidently map the interactome of benzimidazole derivatives. As the field evolves toward visible-light photocatalysis, the sensitivity and resolution of these probes will only continue to expand, accelerating the drug discovery pipeline.

References

1.[1] "labeled benzimidazole derivatives: Topics by Science.gov." Science.gov. Available at: 2.[2] "Photoaffinity labeling in target- and binding-site identification - PMC." NIH.gov. Available at: 3.[9] "Small molecule photocatalysis enables drug target identification via energy transfer." Princeton University. Available at: 4.[6] "Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews." ACS Publications. Available at: 5.[3] "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." eScholarship.org. Available at: 6.[8] "Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed." NIH.gov. Available at: 7.[7] "Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry." MDPI. Available at: 8.[5] "Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC." NIH.gov. Available at: 9.[4] "Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH." Beilstein Journals. Available at:

Sources

- 1. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry | MDPI [mdpi.com]

- 8. Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Stability of Aryl Azides in Biological Buffers: An In-depth Technical Guide

Introduction: The Critical Role of Aryl Azide Stability in Bioconjugation and Drug Development

Aryl azides are indispensable tools in the fields of chemical biology, drug development, and materials science. Their utility stems from their participation in a suite of highly selective and efficient "click chemistry" reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively).[1][2][3][4][] These reactions enable the precise covalent labeling and conjugation of biomolecules, facilitating the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the creation of advanced biomaterials.[6][7] However, the successful application of aryl azides in these sensitive biological systems is fundamentally dependent on their stability under aqueous, buffered conditions that mimic the physiological environment.[8] This guide provides a comprehensive technical overview of the factors governing the stability of aryl azides in biological buffers, offering insights into their decomposition pathways and providing practical guidance for researchers to ensure the integrity and reliability of their experiments.

Mechanisms of Aryl Azide Decomposition: A Chemical Perspective

While generally considered stable, aryl azides are not inert and can undergo decomposition through several pathways, particularly when subjected to certain chemical or physical stimuli. Understanding these mechanisms is paramount for predicting and mitigating potential instability in experimental setups.

The primary modes of decomposition relevant to biological applications are:

-

Reduction: The azide functional group is susceptible to reduction to the corresponding amine. This transformation can be initiated by various reducing agents commonly found in biological buffers or cellular environments. The reduction proceeds through the formation of an iminophosphorane intermediate in the case of phosphine-based reductants, which is then hydrolyzed to the amine.[9]

-

Photolysis: Aryl azides are sensitive to ultraviolet (UV) light, which can induce the elimination of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[6][10] This property is harnessed in photoaffinity labeling but can be an undesirable side reaction if not properly controlled.

-

Thermal Decomposition: While most aryl azides exhibit thermal decomposition at temperatures well above those used in typical biological experiments (often in the range of 150-200°C), the presence of certain functional groups, particularly in the ortho position, can lower this decomposition temperature.[11]

It is crucial to note that the electronic properties of the aryl ring significantly influence the stability of the azide group. Electron-withdrawing groups can enhance the reactivity of the azide in certain reactions but may also affect its stability profile.[1][12]

Factors Influencing Aryl Azide Stability in Biological Buffers

The stability of an aryl azide in a given biological buffer is a multifactorial issue. Researchers must consider the interplay of the following factors to ensure the successful outcome of their experiments.

Presence of Reducing Agents

This is arguably the most critical factor affecting aryl azide stability in biological contexts. Many common biological buffers and cell culture media contain reducing agents to maintain a reducing environment and prevent the oxidation of sensitive biomolecules, particularly the disulfide bonds in proteins. However, these same reagents can readily reduce aryl azides, leading to the loss of the desired reactivity.

-

Thiols: Thiol-containing compounds such as dithiothreitol (DTT) , β-mercaptoethanol (BME) , and the biological antioxidant glutathione (GSH) can reduce aryl azides to their corresponding amines.[13][14] The rate of this reduction is dependent on the concentration of the thiol and the specific aryl azide .[14] Studies have shown that even low millimolar concentrations of DTT can lead to significant azide reduction over time.[13] For instance, one study recommended using 0.1 mM DTT over 5 mM 2-mercaptoethanol to minimize azide degradation while still providing sufficient reducing potential for other purposes.[13]

-

Phosphines: Phosphines, such as tris(2-carboxyethyl)phosphine (TCEP) , are also potent reducing agents for azides.[15][16] While TCEP is often favored over thiols due to its stability and lack of odor, it will readily participate in the Staudinger reduction of aryl azides, converting them to amines. This reaction is, in fact, the basis for the Staudinger ligation, a powerful bioconjugation technique.[9]

Buffer pH

The pH of the biological buffer can influence the rate of both desired reactions and undesired decomposition pathways. While the copper-catalyzed azide-alkyne cycloaddition is tolerant of a wide pH range (typically 4 to 12), the stability of the aryl azide itself can be affected by pH.[4][] For instance, under acidic conditions, the hydrolysis of the iminophosphorane intermediate in the Staudinger reduction can be accelerated. While most biological experiments are conducted at or near neutral pH (pH 7.4), it is important to be aware of potential pH-dependent effects, especially when working with buffers outside of this range.

Temperature

As with most chemical reactions, temperature can influence the rate of aryl azide decomposition. While significant thermal decomposition typically requires high temperatures, prolonged incubation at elevated temperatures (e.g., 37°C for cell culture) could potentially lead to a slow degradation of less stable aryl azides.[11] It is generally advisable to store stock solutions of aryl azide-containing compounds at low temperatures (e.g., -20°C or -80°C) and to minimize their time at elevated temperatures.[18]

Light Exposure

Given their photosensitivity, aryl azides should be protected from light, especially UV sources, to prevent unintended photolysis and the generation of reactive nitrenes.[6] While one study noted that ambient room lighting did not cause appreciable destruction of aryl azides, it is best practice to work with these compounds in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.[13][18]

Data Summary: Stability of Aryl Azides in the Presence of Common Biological Additives

The following table summarizes the general stability of aryl azides in the presence of commonly used reducing agents in biological buffers. It is important to note that specific reaction rates can vary depending on the structure of the aryl azide, the concentration of the reducing agent, temperature, and pH.

| Reducing Agent | Concentration | Stability of Aryl Azide | Notes |

| Dithiothreitol (DTT) | Low mM | Low | Readily reduces aryl azides to amines.[13][19][20] |

| β-Mercaptoethanol (BME) | Low mM | Low | Similar to DTT, will reduce aryl azides.[14] |

| Glutathione (GSH) | Physiological (mM) | Low to Moderate | Biological thiol that can reduce aryl azides.[14] |

| Tris(2-carboxyethyl)phosphine (TCEP) | Low mM | Low | Efficiently reduces aryl azides via the Staudinger reaction.[15][16] |

Experimental Protocols for Assessing Aryl Azide Stability

To ensure the success of bioconjugation experiments, it is often prudent to empirically determine the stability of a specific aryl azide in the intended biological buffer. Here are two general protocols for assessing stability.

Protocol 1: HPLC-Based Stability Assay

This method provides a quantitative measure of the degradation of an aryl azide over time.

Materials:

-

Aryl azide of interest

-

Biological buffer of interest (with and without potential destabilizing agents like DTT or TCEP)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of the aryl azide in a suitable organic solvent (e.g., DMSO or DMF).

-

Dilute the stock solution to a final working concentration in the biological buffer to be tested. Prepare parallel samples with and without the addition of the potential destabilizing agent (e.g., 1 mM DTT).

-

Incubate the samples under the desired experimental conditions (e.g., 37°C, protected from light).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench any ongoing reaction if necessary (e.g., by dilution in a cold, acidic solution).

-

Analyze the samples by HPLC. Monitor the disappearance of the peak corresponding to the intact aryl azide and the appearance of any new peaks corresponding to degradation products (e.g., the corresponding amine).

-

Quantify the peak areas to determine the percentage of remaining aryl azide at each time point.

Protocol 2: TLC-Based Qualitative Stability Assay

This is a simpler, more rapid method for qualitatively assessing the stability of an aryl azide.

Materials:

-

Aryl azide of interest

-

Biological buffer of interest (with and without potential destabilizing agents)

-

TLC plates (e.g., silica gel)

-

Developing solvent system

-

Visualization method (e.g., UV lamp and/or a staining reagent)

-

Triphenylphosphine (for Staudinger reduction-based staining)

-

Ninhydrin solution (for amine visualization)

Procedure:

-

Prepare samples of the aryl azide in the biological buffer as described in Protocol 1.

-

Incubate the samples under the desired conditions.

-

At various time points, spot a small aliquot of each sample onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system that separates the aryl azide from its potential degradation products.

-

Visualize the spots under a UV lamp. The disappearance of the aryl azide spot over time indicates degradation.

-

Optional Staining for Amine Formation: To specifically detect the formation of the amine reduction product, the TLC plate can be stained. A two-step protocol involves first dipping the plate in a solution of triphenylphosphine to reduce any remaining azide to the amine, followed by dipping in a ninhydrin solution, which reacts with the newly formed and pre-existing primary amines to produce a colored spot.[21]

Visualizing Experimental Workflows

Diagram 1: HPLC-Based Stability Assay Workflow

Caption: Workflow for quantitative analysis of aryl azide stability using HPLC.

Diagram 2: TLC-Based Stability Assay Workflow

Caption: Workflow for qualitative assessment of aryl azide stability using TLC.

Conclusion and Best Practices

The stability of aryl azides is a critical parameter for the successful implementation of bioconjugation strategies in research and drug development. While generally robust, their susceptibility to reduction by common biological additives like DTT and TCEP necessitates careful consideration and experimental design. By understanding the mechanisms of decomposition and the factors that influence stability, researchers can take proactive steps to ensure the integrity of their aryl azide reagents.

Key recommendations for working with aryl azides in biological buffers include:

-

Avoid Reducing Agents: Whenever possible, omit reducing agents such as DTT, BME, and TCEP from buffers used in reactions involving aryl azides. If a reducing agent is necessary for other components of the system, its concentration should be minimized, and its effect on the aryl azide should be empirically validated.

-

Control the Environment: Protect aryl azide solutions from prolonged exposure to light and elevated temperatures. Store stock solutions at or below -20°C.[18]

-

Empirical Validation: When working with a new aryl azide or a complex biological medium, perform a preliminary stability assessment using a method like HPLC or TLC to confirm its integrity under the planned experimental conditions.

-

Fresh is Best: Prepare working solutions of aryl azides fresh before use to minimize the potential for degradation during storage.

By adhering to these guidelines, researchers can harness the full potential of aryl azide chemistry for their specific applications, leading to more reliable and reproducible results.

References

-

Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. ACS Omega. [Link]

-

Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage. [Link]

-

Bioorthogonal reactions of triarylphosphines and related analogs. PMC. [Link]

-

Conversion of Aryl Azides to O-Alkyl Imidates via Modified Staudinger Ligation. Organic Letters. [Link]

-

Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. Angewandte Chemie. [Link]

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

-

Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Synlett. [Link]

-

Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

-

Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PMC. [Link]

-

Arylation Chemistry for Bioconjugation. PMC. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. Chembiochem. [Link]

-

Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]

-

A fast and efficient method for the preparation of aryl azides using stable aryl diazonium silica sulfates under mild conditions. ResearchGate. [Link]

-

A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). PMC. [Link]

-

Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]

-

Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

-

Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. Wiley Online Library. [Link]

-

Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

-

Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. MDPI. [Link]

-

(A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... ResearchGate. [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

-

An overview of the current proposed mechanism of aryl azide... ResearchGate. [Link]

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

“Bioorthogonal reactions of triarylphosphines and related analogs”. eScholarship.org. [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

-

Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. ResearchGate. [Link]

-

Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. PubMed. [Link]

-

Triphenylphosphinecarboxamide: An Effective Reagent for the Reduction of Azides and Its Application to Nucleic Acid Detection. ResearchGate. [Link]

-

Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Springer Professional. [Link]

-

Dithiothreitol. Wikipedia. [Link]

Sources

- 1. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry [organic-chemistry.org]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]

- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staudinger Ligation [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]

- 16. escholarship.org [escholarship.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]

- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Unlocking Fluorogenic Potential: A Technical Guide to 6-Azido-1H-1,3-Benzodiazole

As bioorthogonal chemistry and structural proteomics advance, the demand for compact, highly sensitive fluorogenic probes has surged. 6-azido-1H-1,3-benzodiazole (CAS 34594-87-1), commonly referred to as 6-azidobenzimidazole, represents a powerful class of "click-to-fluor" and reduction-sensitive molecules[1]. Unlike bulky traditional fluorophores (e.g., rhodamines or cyanines), this bicyclic azido-heterocycle offers a minimal steric footprint while providing a robust, chemically triggered fluorescence switch.

This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for deploying 6-azido-1H-1,3-benzodiazole in advanced bioconjugation and chemosensing workflows.

Structural Identity & The Photophysical Engine

To utilize 6-azido-1H-1,3-benzodiazole effectively, one must first understand its native electronic architecture. 1H-Benzimidazole is a planar, bicyclic molecule consisting of a benzene ring fused to an imidazole ring, known for its high aromatic stability and rapid N1–N3 proton exchange (tautomerism) in neutral solutions[2].

Benzimidazoles inherently possess strong UV absorption and native fluorescence[3]. However, the introduction of the azido group (-N

The Causality of Quenching:

The electron-rich nature of the azide group introduces low-lying

Mechanistic Pathways of Fluorescence Restoration

The fluorogenic utility of this molecule relies on eliminating the PET pathway. This is achieved through two primary chemical transformations:

-

Bioorthogonal Cycloaddition (CuAAC/SPAAC): Reacting the azide with a terminal or strained alkyne forms a 1,2,3-triazole. The triazole ring lacks the low-lying

state, effectively shutting down PET and restoring the intrinsic blue fluorescence of the benzimidazole core[4]. -

Reductive Cleavage: Exposure to reducing agents (e.g.,

, TCEP) converts the azide to a primary amine (6-amino-1H-1,3-benzodiazole). The electron-donating

Fig 1: Reaction logic and photophysical activation pathways of 6-azidobenzimidazole.

Quantitative Photophysical Data

Understanding the spectral shifts is critical for configuring flow cytometers, plate readers, or confocal microscopes. Based on structural analogs and oligonucleotide modifications featuring benzazole moieties, the expected spectral properties are summarized below[4][5].

Table 1: Photophysical Properties of 6-Azidobenzimidazole States

| Molecular State | Dominant Mechanism | Excitation Max ( | Emission Max ( | Relative Quantum Yield ( |

| Native Azide | PET Quenching | ~280 - 295 nm | None (Dark) | |

| Triazole (Clicked) | PET Relief | 315 - 350 nm | 418 - 420 nm | |

| Amine (Reduced) | ICT Activation | ~330 nm | ~430 nm |

Note: The introduction of multiple modifications or extended conjugation can lead to an increase in fluorescence intensity and level the influence of specific molecular locations[6].

Self-Validating CuAAC Workflow

To ensure high-fidelity labeling of alkyne-tagged biomolecules using 6-azido-1H-1,3-benzodiazole, researchers must employ a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Causality

-

CuSO

(100 mM in -

THPTA Ligand (50 mM in

): Causality: THPTA must be pre-mixed with CuSO -

Sodium Ascorbate (100 mM in

): Causality: Must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in ambient air; using a stale solution will fail to reduce Cu(II) to the catalytically active Cu(I), resulting in a failed reaction. -

6-Azido-1H-1,3-benzodiazole (10 mM in DMSO): The fluorogenic probe.

Phase 2: Reaction Assembly & Internal Validation

-

Dilute your alkyne-tagged protein lysate to 1-2 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4). Avoid buffers with EDTA or DTT, which chelate copper or reduce the azide prematurely.

-

In a separate tube, mix 1 part CuSO

with 2 parts THPTA. Incubate for 3 minutes. -

Add the CuSO

/THPTA complex to the protein lysate (final Cu concentration: 1 mM). -

Add 6-azido-1H-1,3-benzodiazole to a final concentration of 100 µM.

-

Validation Check: Add Sodium Ascorbate to a final concentration of 5 mM. Self-Validation: The solution should briefly exhibit a faint yellow/brown tint upon ascorbate addition. This visual cue confirms the successful reduction of Cu(II) to Cu(I), validating that the catalytic engine is active.

Phase 3: Incubation & Stringent Cleanup

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge (10,000 x g, 5 min).

-

Causality: Even though the probe is fluorogenic, unreacted hydrophobic azides can intercalate into folded protein domains, causing background noise. Methanol/chloroform precipitation denatures the proteins and completely strips away non-covalently bound probe, ensuring that all detected fluorescence at 420 nm is strictly derived from the covalent triazole linkage.

Fig 2: Step-by-step experimental workflow for CuAAC bioorthogonal labeling.

Reaction Optimization Matrix

For complex lysates or whole-cell labeling, empirical optimization of the CuAAC components is required to balance reaction kinetics against copper-induced toxicity.

Table 2: CuAAC Optimization Matrix for 6-Azidobenzimidazole

| Component | Standard Concentration | Low-Toxicity (Live Cell) | High-Yield (Lysate) |

| 6-Azidobenzimidazole | 100 µM | 10 - 50 µM | 200 µM |

| CuSO | 1 mM | 50 - 100 µM | 2 mM |

| THPTA Ligand | 2 mM | 500 µM | 4 mM |

| Sodium Ascorbate | 5 mM | 1 - 2 mM | 10 mM |

| Reaction Time | 1 Hour | 15 - 30 Mins | 2 Hours |

References

-

6-azido-1h-1,3-benzodiazole (C7H5N5) Source: PubChemLite, Université du Luxembourg URL:1

-

Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties Source: ACS Omega, ACS Publications (2022) URL:5

-

Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL:2

Sources

- 1. PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5) [pubchemlite.lcsb.uni.lu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Azido-Benzimidazole Reagents in Click Chemistry: Mechanistic Insights and Advanced Applications

Executive Summary

In the landscape of modern bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier bioorthogonal reaction. However, the efficiency of this "click" chemistry is heavily dictated by the electronic and steric environment of the copper catalyst. As a Senior Application Scientist, I frequently observe that standardizing on legacy ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) often leads to suboptimal yields in complex aqueous media.

This whitepaper explores the dual utility of azido-benzimidazole reagents. We will dissect their role both as highly active structural pharmacophores for drug development and as the core scaffold for next-generation, rate-accelerating Cu(I) ligands (such as tris(2-benzimidazolylmethyl)amines). By understanding the mechanistic causality behind these reagents, researchers can achieve ultra-low catalyst loadings, superior aqueous solubility, and robust reaction kinetics.

The Dual Role of Benzimidazole in CuAAC

Benzimidazole as a Privileged Pharmacophore

When utilized as an azide substrate, azido-benzimidazole serves as a critical building block in medicinal chemistry. The benzimidazole ring is a privileged scaffold known for its profound anti-fungal, anti-bacterial, and anti-helminthic properties[1]. By reacting azido-benzimidazole with terminal alkynes via CuAAC, researchers can synthesize 1,2,3-triazole-linked benzimidazoles. The resulting triazole acts as a robust, metabolically stable bioisostere of an amide bond, effectively linking the benzimidazole pharmacophore to other targeting moieties without compromising structural integrity[2]. Furthermore, azido-benzimidazole derivatives have been successfully integrated into Togni reagents for the generation of fluoroalkyl radicals, enabling advanced structural proteomics and precise epitope mapping[3].

Benzimidazole as a Superior Cu(I)-Stabilizing Ligand

The true paradigm shift in CuAAC methodology occurred with the development of benzimidazole-based ligands. While TBTA has historically been the default ligand to protect Cu(I) from disproportionation and oxidation, it suffers from poor aqueous solubility and is easily inhibited by coordinating buffer salts like Tris[4].

Replacing the triazole rings of TBTA with benzimidazole rings yields tris(2-benzimidazolylmethyl)amines, such as (BimH)₃ and its water-soluble alkyl carboxylate derivative, (BimC4A)₃. The causality behind their superior performance lies in the nitrogen atoms of the benzimidazole rings, which provide a highly tunable electronic environment. This structural shift maintains a "clean" second-order rate profile and prevents off-cycle polymeric copper acetylide formation, vastly accelerating the reaction in aqueous media[5].

Mechanistic Causality: Overcoming the Limitations of Legacy Ligands

To understand why benzimidazole ligands outperform traditional triazole-based ligands, we must examine the catalytic cycle. The primary function of the ligand is to stabilize the Cu(I) oxidation state while keeping the metal coordination sphere labile enough to allow alkyne insertion. Benzimidazole ligands like (BimC4A)₃ achieve this balance perfectly. They demonstrate a remarkable tolerance to pH fluctuations and high concentrations of competing biological nucleophiles[5].

CuAAC catalytic cycle stabilized by benzimidazole ligands.

Quantitative Performance Comparison

The empirical advantages of transitioning to benzimidazole-based ligands are summarized in the table below. Reaction calorimetry under high substrate concentrations confirms that (BimC4A)₃ enables rapid reactions at a fraction of the catalyst loading required by TBTA[5].

| Parameter | TBTA (Legacy Ligand) | (BimC4A)₃ (Benzimidazole Ligand) |

| Aqueous Solubility | Poor (Requires DMSO/tBuOH co-solvents) | Excellent (Soluble in pure aqueous buffers) |

| Typical Catalyst Loading | 1.0 – 5.0 mol % Cu | 0.01 – 0.5 mol % Cu |

| Reaction Kinetics | Moderate (First-order dependence) | Very Fast (Clean second-order dependence) |

| Buffer Tolerance | Inhibited by Tris and coordinating salts | Highly tolerant to pH changes and buffer salts |

| Primary Application | Basic organic synthesis | Advanced bioconjugation & polymer ligation |

Standardized Experimental Protocol: Azido-Benzimidazole Bioconjugation

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the conjugation of an azido-benzimidazole substrate to a terminal alkyne using the (BimC4A)₃ ligand system.

Reagents Required

-

Substrates: Azido-benzimidazole (1.0 eq), Terminal Alkyne (1.1 eq)

-

Catalyst System: CuSO₄·5H₂O (0.5 mol %), (BimC4A)₃ ligand (1.0 mol %)

-

Reducing Agent: Sodium Ascorbate (5.0 mol %)